cis-Chlordane

描述

cis-Chlordane is an organochlorine compound that was widely used as a pesticide. It is one of the isomers of chlordane, which is a mixture of related chemicals. This compound is known for its effectiveness in controlling termites and other pests. due to its persistence in the environment and potential health risks, its use has been banned or restricted in many countries .

准备方法

Synthetic Routes and Reaction Conditions: This intermediate is then chlorinated to produce cis-Chlordane .

Industrial Production Methods: The industrial production of this compound involves the chlorination of the chlordene intermediate under controlled conditions. The process yields a mixture of cis- and trans-chlordane, along with other related compounds .

化学反应分析

Types of Reactions: cis-Chlordane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxychlordane, a major metabolite

Reduction: Reduction reactions can convert this compound to less chlorinated compounds.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide

Major Products Formed:

Oxidation: Oxychlordane

Reduction: Less chlorinated chlordane derivatives

Substitution: Various chlorinated derivatives

科学研究应用

Historical Context and Use

Cis-chlordane was first introduced commercially in 1947 and gained popularity for its effectiveness against termites and soil insects. Its application was widespread in residential settings, particularly for termite control around foundations. However, due to growing concerns about its environmental persistence and potential health risks, the use of chlordane, including its isomers, has been heavily regulated or banned in many countries since the late 20th century.

Pest Control

- Termite Eradication : this compound was extensively used in termite treatments due to its efficacy. It was commonly applied as a soil treatment to create barriers against subterranean termites.

- Agricultural Insecticide : Historically, it was employed to manage various soil-dwelling pests in crops, although this usage has significantly declined.

Environmental Monitoring and Research

This compound is often studied as an environmental contaminant due to its persistence in soil and water systems. It serves as a marker for assessing the contamination levels of organochlorinated pesticides (OCPs) in various ecosystems.

Case Studies

- Study on Coastal Seawater Contamination : Research conducted in Chinese coastal waters monitored the legacy of OCPs, including this compound, using semi-permeable membrane devices (SPMDs). The findings highlighted significant levels of this compound, indicating ongoing environmental contamination and the need for pollution management strategies .

- Impact Assessment in Urban Areas : A study investigating urbanization effects on the environment in the Pearl River Delta revealed that both cis- and trans-chlordane were prevalent in air samples. This research emphasized the importance of monitoring these compounds to understand their impact on urban ecosystems .

Toxicological Studies

This compound has been the subject of numerous toxicological assessments due to its potential health risks. Studies have shown that it can bioaccumulate in organisms and may pose risks to human health through exposure.

Toxicity Data

- Acute Toxicity : The oral median lethal dose (LD50) for this compound is approximately 125 mg/kg in mice, indicating significant toxicity compared to other isomers like trans-chlordane .

- Long-term Effects : Chronic exposure studies have linked this compound to liver toxicity and potential carcinogenic effects in laboratory animals .

Regulatory Implications

Due to its hazardous nature, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have classified this compound as a restricted substance. The Integrated Risk Information System (IRIS) provides assessments that guide regulatory decisions concerning its use and management .

作用机制

cis-Chlordane exerts its effects primarily by disrupting the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor, inhibiting the normal function of this neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect . In mammals, this compound is metabolized to oxychlordane, which accumulates in adipose tissue and can cause various toxic effects .

相似化合物的比较

cis-Chlordane is part of a group of related organochlorine compounds, including:

trans-Chlordane: Another isomer of chlordane with similar properties and uses

Heptachlor: A related compound with similar insecticidal properties but different chemical structure

Aldrin and Dieldrin: Other organochlorine pesticides with similar mechanisms of action but different chemical compositions

Uniqueness of this compound: this compound is unique due to its specific isomeric form, which influences its chemical behavior and biological activity. Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern .

属性

CAS 编号 |

5103-71-9 |

|---|---|

分子式 |

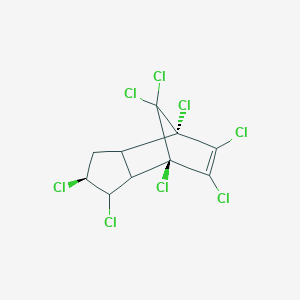

C10H6Cl8 |

分子量 |

409.8 g/mol |

IUPAC 名称 |

(1R,2R,3S,4R,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8-,9-/m1/s1 |

InChI 键 |

BIWJNBZANLAXMG-KBYKYPSBSA-N |

杂质 |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |

SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

手性 SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

规范 SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

沸点 |

175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |

颜色/形态 |

Viscous, amber-colored liquid Colorless, viscous liquid White crystals |

密度 |

1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |

闪点 |

Solution: 225 °F (open cup), 132 °F (closed cup) |

熔点 |

Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |

Key on ui other cas no. |

5103-71-9 |

物理描述 |

Solid; [Cerilliant MSDS] |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

溶解度 |

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |

同义词 |

(1R,2S,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1α,2α,4β,5,6,7β,8,8-Octachloro-3aα,4,7,7aα-tetrahydro- |

蒸汽密度 |

14: (air= 1 at boiling point of chlordane) 14 |

蒸汽压力 |

0.000036 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。